molecular formula C5H9N3O2S B1302759 1,2-Dimethylimidazole-4-sulfonamide CAS No. 415913-06-3

1,2-Dimethylimidazole-4-sulfonamide

Cat. No.: B1302759
CAS No.: 415913-06-3
M. Wt: 175.21 g/mol
InChI Key: IBPSPEHRHLEXKB-UHFFFAOYSA-N
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Description

“1,2-Dimethylimidazole-4-sulfonamide” is a chemical compound with the molecular formula C5H9N3O2S . It is a derivative of 1,2-Dimethylimidazole, which is a member of imidazoles . The compound has been used in the derivatization of propofol for LC-ESI-MS/MS analysis .


Synthesis Analysis

The synthesis of “this compound” involves the conversion of propofol to its dimethylimidazolesulfonyl (DMIS) derivative by a derivatization reaction using 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) . Other studies have reported the synthesis of sulfonamide derivatives via click reactions between sulfonamide linked terminal alkynes and in situ prepared 2/3/4-azidobenzenesulfonamides .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a sulfonamide group attached to the 4-position of a 1,2-dimethylimidazole ring . The molecular weight of the compound is 175.21 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily include its use as a derivatizing agent. It has been used to improve the ionization and fragmentation efficacy of propofol for LC-ESI-MS/MS analysis .

Scientific Research Applications

Chemical Structure and Pharmacological Significance

1,2-Dimethylimidazole-4-sulfonamide, as part of the broader sulfonamide class, has been the subject of extensive research due to its diverse pharmacological properties. Sulfonamides are synthetic bacteriostatic antibiotics known for their therapeutic applications against bacterial infections and other microorganisms. This class of compounds has played a significant role in the therapy of bacterial infections since their introduction, offering a viable alternative before the advent of penicillin. The research into sulfonamides has expanded beyond their antibacterial properties to explore their potential as diuretics, carbonic anhydrase inhibitors, antiepileptics, antiviral HIV protease inhibitors, anticancer agents, and Alzheimer’s disease drugs (Gulcin & Taslimi, 2018). These compounds, including this compound, demonstrate a wide spectrum of biological activities, making them a critical focus for new drug development and therapeutic strategies.

Environmental Impact and Biodegradation

The presence of sulfonamides in the environment, attributable to their extensive use in healthcare and veterinary medicine, poses challenges and opportunities for research. Small quantities of these compounds, derived mainly from agricultural activities, have been found to influence microbial populations in ways that could be potentially hazardous to human health. This has spurred research into understanding the environmental fate, degradation processes, and methods to mitigate their impact on ecosystems and human health. Efforts to explore biodegradation and the development of water treatment technologies to address contamination by sulfonamides are ongoing, reflecting the compound's significance not only in medical applications but also in environmental science (Baran et al., 2011).

Advances in Drug Development and Synthesis

Continued advancements in the synthesis and application of sulfonamide derivatives, including this compound, are critical for the development of new therapeutic agents. Researchers are focused on novel synthetic methods and the exploration of the compound's broad bioactive spectrum to harness its potential in treating various conditions. This includes efforts to design sulfonamide-based drug molecules with broad spectrum, high activity, and low toxicity, highlighting the ongoing innovation within this chemical class (He Shichao et al., 2016).

Mechanism of Action

Target of Action

1,2-Dimethylimidazole-4-sulfonamide is a sulfonamide derivative . Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Mode of Action

Sulfonamides, including this compound, inhibit the synthesis of folic acid in bacteria by competing with PABA for the active site of dihydropteroate synthetase . This prevents the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of purines and pyrimidines and thus DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound prevents the formation of dihydrofolic acid, thereby disrupting DNA synthesis and bacterial growth .

Pharmacokinetics

Sulfonamides are generally well-absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by this compound results in the prevention of bacterial growth and replication . This is due to the disruption of DNA synthesis, as folic acid is a crucial component in the production of nucleotides for DNA .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the efficacy of sulfonamides, as it competes with these drugs for binding to dihydropteroate synthetase . Additionally, the pH of the environment can affect the ionization state of sulfonamides, potentially influencing their absorption and distribution .

Future Directions

Imidazole-based compounds, including “1,2-Dimethylimidazole-4-sulfonamide”, have been tested for their medical usefulness in clinical trials for several disease conditions. The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases .

Biochemical Analysis

Biochemical Properties

1,2-Dimethylimidazole-4-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a derivatization agent in the analysis of propofol by LC-MS/MS, enhancing the ionization and fragmentation efficacy of the analyte . The compound’s interactions with biomolecules are primarily through its sulfonamide group, which can form hydrogen bonds and other interactions with amino acid residues in proteins.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its use in derivatization reactions can impact the detection and quantification of specific biomolecules, thereby influencing the interpretation of cellular metabolic states . The compound’s effects on cells are mediated through its interactions with cellular proteins and enzymes, which can alter their activity and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, in the derivatization of propofol, this compound forms a stable derivative that enhances the detection of propofol by LC-MS/MS . This interaction is facilitated by the sulfonamide group, which can form covalent bonds with specific functional groups in the target molecule.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can influence long-term experimental outcomes. Studies have shown that the stability of the processed samples can be maintained for up to 25 hours . Prolonged exposure to certain conditions may lead to degradation, affecting the accuracy and reliability of experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, it can cause significant toxic effects, including alterations in metabolic pathways and enzyme activities . It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for the compound’s detoxification and elimination.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these transporters . Understanding the transport mechanisms is crucial for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . This localization is essential for its function and interaction with target biomolecules.

Properties

IUPAC Name

1,2-dimethylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-4-7-5(3-8(4)2)11(6,9)10/h3H,1-2H3,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPSPEHRHLEXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101280220
Record name 1,2-Dimethyl-1H-imidazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415913-06-3
Record name 1,2-Dimethyl-1H-imidazole-4-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415913-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-1H-imidazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 7 mol/L solution of ammonia in methanol (2 mL) was added to 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (200 mg, 1.7 mmol) and the mixture was stirred at room temperature for 4 hours. The solvent in the reaction mixture was evaporated off under reduced pressure, and thereby 1,2-dimethyl-1H-imidazole-4-sulfonamide (Compound FG) (54 mg, yield: 60%) was obtained.
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